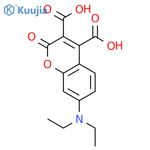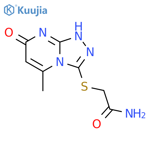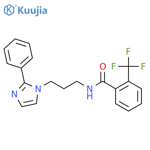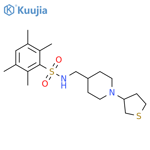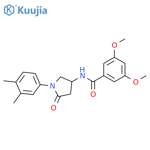4-Aminoquinoline
4-Aminoquinolines are a class of organic compounds that feature an amino group attached to the quinoline ring at position 4. These compounds exhibit diverse biological activities and have been widely studied for their potential in medicinal chemistry applications. Structurally, they consist of a benzene ring fused with an iminoquinoline ring, where the nitrogen atom within the iminoquinoline ring carries an amino substituent.
In pharmaceutical research, 4-aminoquinolines are of particular interest due to their antimalarial properties and as potential anti-inflammatory agents. They are known to interact with various biological targets, including enzymes and receptors, thereby modulating cellular functions. These molecules also show promise in the development of new drugs for treating other diseases such as cancer and neurological disorders.
The synthesis of 4-aminoquinolines can be achieved through a variety of methods, often involving nucleophilic aromatic substitution or condensation reactions. Their chemical properties, including solubility, stability, and reactivity, make them valuable tools in both academic research and industrial applications.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
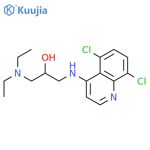 |
| 5431-51-6 | C16H21Cl2N3O |
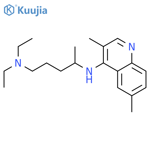 |
4-n-(3,6-dimethylquinolin-4-yl)-1-n,1-n-diethylpentane-1,4-diamine | 5438-89-1 | C20H31N3 |
 |
4-Amino-8-bromo-6-methylquinoline-3-carboxylic Acid Ethyl Ester | 1242260-34-9 | C13H13BrN2O2 |
 |
Carbamic acid, [4-[(3-amino-4-quinolinyl)amino]butyl]-,1,1-dimethylethyl ester | 210303-90-5 | C18H26N4O2 |
 |
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline | 361162-95-0 | C18H14N4OFCl |
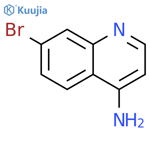 |
4-Amino-7-bromoquinoline | 65340-74-1 | C9H7BrN2 |
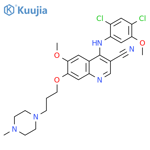 |
Bosutinib | 380843-75-4 | C26H29Cl2N5O3 |
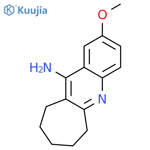 |
2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine | 5778-87-0 | C15H18N2O |
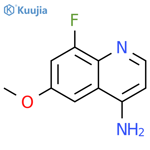 |
4-Quinolinamine, 8-fluoro-6-methoxy- | 394223-40-6 | C10H9FN2O |
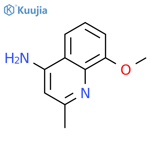 |
4-Amino-8-methoxy-2-methylquinoline | 657391-86-1 | C11H12N2O |
Verwandte Literatur
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Empfohlene Lieferanten
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
